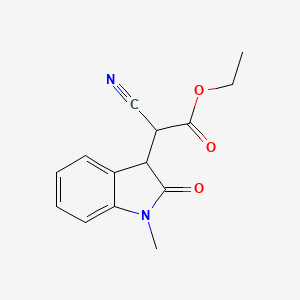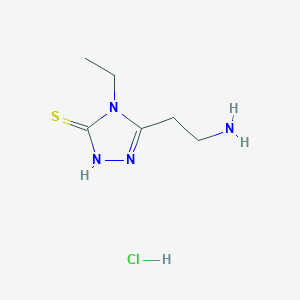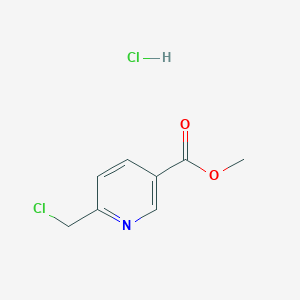
Ethyl-3-(Pyrimidin-2-yloxy)benzoat
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of Ethyl 3-(pyrimidin-2-yloxy)benzoate is represented by the formula C13H12N2O3 . The InChI code for this compound is 1S/C13H12N2O3/c1-2-17-12(16)10-5-3-6-11(9-10)18-13-14-7-4-8-15-13/h3-9H,2H2,1H3 .Physical and Chemical Properties Analysis
Ethyl 3-(pyrimidin-2-yloxy)benzoate is a white crystalline powder. It has a molecular weight of 244.25 . The compound is stable at room temperature .Wissenschaftliche Forschungsanwendungen
Fungizide Aktivität
Pyrimidinamin-Derivate, zu denen auch „Ethyl-3-(Pyrimidin-2-yloxy)benzoat“ gehört, wurden aufgrund ihrer herausragenden fungiziden Aktivität als vielversprechende landwirtschaftliche Verbindungen identifiziert . Diese Verbindungen haben eine andere Wirkungsweise als andere Fungizide, wodurch sie auch gegen pestizidresistente Stämme wirksam sind . Sie haben ausgezeichnete Kontrolleffekte bei Maisrost, einer weit verbreiteten landwirtschaftlichen Krankheit, gezeigt .
Anti-Fibrose-Aktivität
Pyrimidin-Derivate, darunter „this compound“, haben signifikante antifibrotische Aktivitäten gezeigt . In einer Studie wurde festgestellt, dass einige dieser Verbindungen bessere antifibrotische Aktivitäten aufweisen als Pirfenidon und Bipy55′DC . Sie hemmten effektiv die Expression von Kollagen und den Gehalt an Hydroxyprolin im Zellkulturmedium in vitro .
Synthese neuer Verbindungen
“this compound” kann als Ausgangsmaterial für die Synthese neuer Verbindungen verwendet werden . Diese neuen Verbindungen können so konzipiert werden, dass sie potenzielle biologische Aktivitäten besitzen, wodurch sich das Anwendungsspektrum von Pyrimidin-Derivaten erweitert .
Materialwissenschaftliche Forschung
Die Verbindung kann in der Materialwissenschaftlichen Forschung verwendet werden . Ihre einzigartige Struktur und Eigenschaften können zur Entwicklung neuer Materialien mit spezifischen Eigenschaften beitragen .
Chromatographie
“this compound” kann in der Chromatographie verwendet werden, einer Labortechnik zur Trennung von Gemischen . Seine einzigartigen chemischen Eigenschaften können bei der Trennung und Identifizierung komplexer Gemische helfen .
Medizinische Chemie
Der Pyrimidin-Anteil von „this compound“ wurde beim Entwurf privilegierter Strukturen in der medizinischen Chemie verwendet . Es wird berichtet, dass Verbindungen, die Pyrimidin als Kern enthalten, verschiedene Arten von biologischen und pharmazeutischen Aktivitäten aufweisen .
Safety and Hazards
The safety information available indicates that Ethyl 3-(pyrimidin-2-yloxy)benzoate may be harmful if swallowed (H302), causes skin irritation (H315), causes eye irritation (H320), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if swallowed: Call a POISON CENTER or doctor/physician if you feel unwell (P301+P312) .
Wirkmechanismus
Biochemical Pathways
It has been suggested that this compound may have an impact on enzyme activities and microbial populations in the soil .
Action Environment
The environment can significantly influence the action, efficacy, and stability of Ethyl 3-(pyrimidin-2-yloxy)benzoate. Factors such as temperature, pH, and the presence of other compounds can affect how this compound interacts with its targets .
Biochemische Analyse
Biochemical Properties
Ethyl 3-(pyrimidin-2-yloxy)benzoate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit the activity of certain proteases, which are enzymes that break down proteins. This inhibition is crucial in regulating protein turnover and maintaining cellular homeostasis. Additionally, Ethyl 3-(pyrimidin-2-yloxy)benzoate interacts with dehydrogenases, enzymes involved in oxidation-reduction reactions, thereby influencing cellular metabolism .
Cellular Effects
Ethyl 3-(pyrimidin-2-yloxy)benzoate has notable effects on various cell types and cellular processes. It has been shown to influence cell signaling pathways, particularly those involved in stress responses and apoptosis. By modulating these pathways, Ethyl 3-(pyrimidin-2-yloxy)benzoate can affect gene expression and cellular metabolism. For example, it can upregulate the expression of genes involved in antioxidant defense, thereby enhancing the cell’s ability to cope with oxidative stress .
Molecular Mechanism
The molecular mechanism of Ethyl 3-(pyrimidin-2-yloxy)benzoate involves its binding interactions with specific biomolecules. It binds to the active sites of enzymes, inhibiting their activity. This inhibition can lead to changes in cellular processes, such as reduced protein degradation and altered metabolic flux. Additionally, Ethyl 3-(pyrimidin-2-yloxy)benzoate can modulate gene expression by interacting with transcription factors, thereby influencing the transcription of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ethyl 3-(pyrimidin-2-yloxy)benzoate can change over time. The compound is relatively stable at room temperature, but its activity can degrade over extended periods. Long-term studies have shown that Ethyl 3-(pyrimidin-2-yloxy)benzoate can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression .
Dosage Effects in Animal Models
The effects of Ethyl 3-(pyrimidin-2-yloxy)benzoate vary with different dosages in animal models. At low doses, the compound can exert beneficial effects, such as enhanced antioxidant defense and improved metabolic function. At high doses, Ethyl 3-(pyrimidin-2-yloxy)benzoate can cause toxic effects, including cellular damage and impaired organ function. These threshold effects highlight the importance of dosage optimization in experimental studies .
Metabolic Pathways
Ethyl 3-(pyrimidin-2-yloxy)benzoate is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are involved in the metabolism of various xenobiotics. This interaction can influence the metabolic flux and levels of metabolites within the cell. Additionally, Ethyl 3-(pyrimidin-2-yloxy)benzoate can affect the activity of cofactors, further modulating metabolic pathways .
Transport and Distribution
Within cells and tissues, Ethyl 3-(pyrimidin-2-yloxy)benzoate is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments, where it can exert its effects. The compound’s distribution is crucial for its activity, as it needs to reach its target sites to modulate cellular processes effectively .
Subcellular Localization
Ethyl 3-(pyrimidin-2-yloxy)benzoate exhibits specific subcellular localization, which is essential for its activity. It is often directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization allows Ethyl 3-(pyrimidin-2-yloxy)benzoate to interact with its target biomolecules and exert its effects on cellular function .
Eigenschaften
IUPAC Name |
ethyl 3-pyrimidin-2-yloxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3/c1-2-17-12(16)10-5-3-6-11(9-10)18-13-14-7-4-8-15-13/h3-9H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHVUMKMLXXXCQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)OC2=NC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40695136 | |
| Record name | Ethyl 3-[(pyrimidin-2-yl)oxy]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40695136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1159822-51-1 | |
| Record name | Ethyl 3-[(pyrimidin-2-yl)oxy]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40695136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-yl}morpholine](/img/structure/B1443193.png)



![{2-[(4-Fluorophenyl)amino]ethyl}(2-methoxyethyl)amine dihydrochloride](/img/structure/B1443203.png)
![8-Hydroxy-8-(trifluoromethyl)-3-azabicyclo[3.2.1]octane](/img/structure/B1443204.png)




![methyl 5-chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B1443213.png)
![Ethyl 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate hydrochloride](/img/structure/B1443214.png)

